molecular formula C22H12BrNOS B402870 6-(4-Bromophenyl)benzo[a]phenothiazin-5-one

6-(4-Bromophenyl)benzo[a]phenothiazin-5-one

Cat. No.: B402870
M. Wt: 418.3g/mol
InChI Key: XBSOHOIIQIWNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Bromophenyl)benzo[a]phenothiazin-5-one is a compound belonging to the phenothiazine family, which is known for its diverse biological activities. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzo[a]phenothiazin-5-one core structure. Phenothiazine derivatives have been widely studied for their pharmacological properties, including antipsychotic, antimicrobial, and anticancer activities .

Preparation Methods

The synthesis of 6-(4-Bromophenyl)benzo[a]phenothiazin-5-one typically involves multiple steps. One common method starts with the bromination of a suitable phenyl precursor, followed by cyclization and oxidation reactions to form the benzo[a]phenothiazin-5-one core. The reaction conditions often include the use of bromine or bromine-containing reagents, along with catalysts and solvents to facilitate the reactions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-(4-Bromophenyl)benzo[a]phenothiazin-5-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, sodium hydroxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(4-Bromophenyl)benzo[a]phenothiazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)benzo[a]phenothiazin-5-one involves its interaction with various molecular targets. It is known to interact with receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, phenothiazine derivatives are known to inhibit dopamine receptors, which is the basis for their antipsychotic activity .

Comparison with Similar Compounds

6-(4-Bromophenyl)benzo[a]phenothiazin-5-one can be compared with other phenothiazine derivatives such as chlorpromazine and promethazine. While all these compounds share a common phenothiazine core, the presence of different substituents (e.g., bromine, chlorine) imparts unique properties to each compound. For instance, the bromine atom in this compound may enhance its antimicrobial activity compared to its chlorine-containing counterparts .

Similar Compounds

  • Chlorpromazine
  • Promethazine
  • Thioridazine
  • Fluphenazine

These compounds are structurally similar but differ in their substituents, leading to variations in their pharmacological profiles .

Properties

Molecular Formula

C22H12BrNOS

Molecular Weight

418.3g/mol

IUPAC Name

6-(4-bromophenyl)benzo[a]phenothiazin-5-one

InChI

InChI=1S/C22H12BrNOS/c23-14-11-9-13(10-12-14)19-21(25)16-6-2-1-5-15(16)20-22(19)26-18-8-4-3-7-17(18)24-20/h1-12H

InChI Key

XBSOHOIIQIWNOO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4SC3=C(C2=O)C5=CC=C(C=C5)Br

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4SC3=C(C2=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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